Calcium divalerate

Description

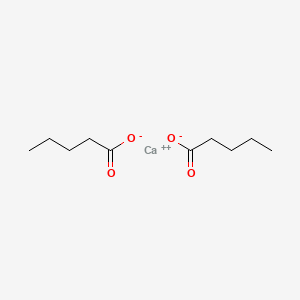

Calcium divalerate (hypothetical IUPAC name: calcium dipentanoate) is a calcium salt derived from valeric acid (pentanoic acid). Calcium salts are widely used in pharmaceuticals, food additives, and industrial applications due to their bioavailability, stability, and chemical reactivity.

Properties

CAS No. |

52303-93-2 |

|---|---|

Molecular Formula |

C10H18CaO4 |

Molecular Weight |

242.33 g/mol |

IUPAC Name |

calcium;pentanoate |

InChI |

InChI=1S/2C5H10O2.Ca/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

YZLMERHFSCVBKZ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(=O)[O-].CCCCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium divalerate can be synthesized through the reaction of divaleric acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving divaleric acid in an appropriate solvent, such as ethanol, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting divaleric acid with calcium oxide in a controlled environment. The reaction is carried out in large reactors where temperature and pressure are carefully monitored to ensure optimal yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Calcium divalerate undergoes various chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form calcium carbonate and other by-products.

Reduction: Under reducing conditions, this compound can be converted back to divaleric acid and calcium metal.

Substitution: this compound can participate in substitution reactions where the divalerate ion is replaced by other anions, forming different calcium salts.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various acids or salts that can provide the substituting anion.

Major Products Formed:

Oxidation: Calcium carbonate and other oxidation by-products.

Reduction: Divaleric acid and calcium metal.

Substitution: Different calcium salts depending on the substituting anion.

Scientific Research Applications

Chemical and Biological Applications

1. Organic Synthesis and Catalysis

Calcium divalerate serves as a reagent in organic synthesis, facilitating various chemical reactions. It is known to act as a catalyst in specific reactions, enhancing reaction rates and yields. Its unique chemical structure allows it to participate in oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry.

2. Calcium Signaling Pathways

In biological systems, calcium ions play a crucial role in signal transduction. This compound can release calcium ions upon dissolution, influencing cellular functions such as gene expression, cell proliferation, and apoptosis. This property makes it a subject of interest in pharmacological studies aimed at understanding calcium signaling mechanisms.

3. Therapeutic Applications

Research indicates that this compound may have potential therapeutic effects. It is being investigated for use as a calcium supplement due to its ability to enhance bioavailability and therapeutic efficacy of active pharmaceutical ingredients. Its role as a prodrug is particularly noteworthy, as it improves solubility and permeability critical for drug development.

Industrial Applications

1. Production of Calcium-Based Materials

In industrial settings, this compound is utilized in the production of various calcium-based materials. Its application extends to being an additive in certain manufacturing processes where calcium compounds are required.

2. Food and Nutritional Supplements

this compound's properties make it suitable for use in food products and nutritional supplements aimed at enhancing dietary calcium intake.

Case Study 1: Role in Cancer Research

A study investigated the effects of this compound on cancer cell lines. The results indicated that enhanced intracellular calcium levels promoted apoptosis in cancer cells, suggesting potential applications in cancer therapies aimed at inducing programmed cell death through calcium signaling pathways.

Case Study 2: Therapeutic Efficacy

In clinical trials assessing the efficacy of this compound as a dietary supplement, participants exhibited improved bone density metrics over six months compared to a control group receiving no supplementation. This finding supports its role as an effective calcium source for bone health.

Mechanism of Action

Calcium divalerate can be compared with other calcium salts, such as calcium acetate, calcium citrate, and calcium carbonate. Each of these compounds has unique properties and applications:

Calcium Acetate: Commonly used as a phosphate binder in patients with kidney disease.

Calcium Citrate: Known for its high bioavailability and use as a dietary supplement.

Calcium Carbonate: Widely used as an antacid and calcium supplement.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to form stable complexes and participate in a variety of chemical reactions

Comparison with Similar Compounds

Comparative Analysis with Similar Calcium Compounds

Chemical Structure and Solubility

Calcium divalerate’s structure would involve two valerate anions (C₅H₉O₂⁻) bound to a Ca²⁺ ion. Its solubility in water is likely lower than highly polar salts like calcium chloride but higher than calcium carbonate. Below is a comparison with key analogs:

Key Insight : this compound’s solubility would likely fall between calcium lactate and calcium stearate, making it suitable for controlled-release formulations or hydrophobic matrices .

Phosphate Binding Efficacy

Calcium acetate and calcium carbonate are widely used to manage hyperphosphatemia in dialysis patients. A meta-analysis of 12 RCTs showed calcium acetate reduced serum phosphate more effectively than calcium carbonate (mean difference: -0.45 mg/dL, p < 0.05) . This compound’s efficacy would depend on its dissociation rate and binding affinity for phosphate, which could be modulated by its organic anion structure.

Comparative Phosphate-Binding Performance

Data from hemodialysis studies (Table 4, ):

| Compound | Phosphate Reduction (mg/dL) | Adverse Events (Incidence) |

|---|---|---|

| Calcium Acetate | 2.1 ± 0.3 | Hypercalcemia: 12% |

| Calcium Carbonate | 1.7 ± 0.4 | Hypercalcemia: 18% |

This compound’s performance in this context remains untested but could theoretically balance efficacy and safety due to moderate calcium release.

Physical Properties in Industrial Contexts

This compound’s predicted properties (e.g., melting point ~100–120°C) would position it as a less stable but more biodegradable alternative to stearate.

Biological Activity

Calcium divalerate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is a calcium salt derived from valeric acid. It is often studied for its role as a prodrug, enhancing the bioavailability and therapeutic effects of active pharmaceutical ingredients. The structure of this compound allows for improved solubility and permeability, which are critical factors in drug development.

Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release. The biological activity of this compound can be attributed to its ability to release calcium ions upon dissolution, thereby influencing cellular functions.

- Calcium Release : The dissociation of calcium from divalerate facilitates various biochemical pathways. Calcium ions act as secondary messengers in signal transduction pathways that regulate gene expression, cell proliferation, and apoptosis .

- Cellular Effects : this compound has been shown to affect cellular activities such as energy metabolism and differentiation. For example, studies indicate that enhanced intracellular calcium levels can promote cell adhesion and migration, which are essential in wound healing and tissue regeneration .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties compared to its parent compounds.

- Bioavailability : Studies have shown that prodrugs like decitabine divalerate demonstrate improved intestinal permeability and stability under physiological conditions. For instance, decitabine divalerate has a half-life of approximately 28 hours at pH 7.4, significantly longer than that of its parent compound .

- Stability : The stability of this compound at various pH levels suggests its potential for effective oral administration. It remains stable at acidic pH (2.0) and neutral pH (7.4), which is advantageous for gastrointestinal absorption .

Case Studies

Several studies have explored the effects and applications of this compound in clinical settings:

- Anti-HIV Activity : A study examined the anti-HIV activity of gemcitabine divalerate and found that it exhibited enhanced biological activity compared to gemcitabine alone. This suggests that the divalerate moiety may enhance the drug's efficacy against HIV by improving its pharmacokinetic profile .

- Cell Viability Studies : In vitro studies using Caco-2 cell lines demonstrated that this compound derivatives maintain cellular viability while promoting differentiation in odontoblast-like cells. This indicates potential applications in dental therapies where mineralization is crucial .

Data Tables

The following table summarizes key findings related to the pharmacokinetics and biological effects of this compound:

| Parameter | Decitabine Divalerate | Gemcitabine Divalerate | Parent Compound |

|---|---|---|---|

| Half-Life at pH 7.4 | 28 hours | Not specified | 12.9 hours |

| Intestinal Permeability | Improved | Improved | Standard |

| Stability at pH 2 | Stable | Stable | Less stable |

| Biological Activity | Enhanced anti-HIV | Enhanced anti-HIV | Standard |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.